2-Benzenesulfonamido-4-chlorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(benzenesulfonamido)-4-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4S/c14-9-6-7-11(13(16)17)12(8-9)15-20(18,19)10-4-2-1-3-5-10/h1-8,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUISZDXQYLLGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Transformations of 2 Benzenesulfonamido 4 Chlorobenzoic Acid
Established Synthetic Routes and Reaction Pathways
The creation of 2-benzenesulfonamido-4-chlorobenzoic acid has been achieved through several well-known chemical strategies. These can be generally divided into multi-step processes and more direct methods of adding functional groups.
A common way to synthesize this compound is through a series of reactions starting with simpler, more available chemicals. One such method begins with 2-amino-4-chlorobenzoic acid, which is reacted with benzenesulfonyl chloride. nih.gov This reaction, usually done in the presence of a base like pyridine, creates the sulfonamide bond. The base is used to neutralize the hydrochloric acid that is produced as a byproduct.
Another multi-step method could involve making a substituted aminobenzene derivative first, followed by chlorination and then adding the carboxylic acid and sulfonamide groups at the right stages. quora.comgoogle.comgoogle.com The order of these steps is important for controlling where the groups attach and for avoiding unwanted side reactions. utdallas.eduyoutube.compressbooks.pub
Palladium-catalyzed cross-coupling reactions are another powerful way to make diaryl sulfonamides. For example, a protected version of 2-bromo-4-chlorobenzoic acid could potentially be joined with a benzenesulfonamide (B165840) using a palladium catalyst. While this has not been specifically described for this exact molecule, it is a modern and practical method of synthesis.
Novel Synthetic Innovations and Green Chemistry Considerations
Recent progress in synthetic chemistry has focused on creating methods for making complex molecules like this compound that are better for the environment and more efficient. thieme-connect.com These new ideas often follow the principles of green chemistry, which include reducing waste, using less harmful chemicals, and saving energy. researchgate.net
For the synthesis of similar sulfonamides, scientists have looked into one-pot reactions where several steps happen in the same container. organic-chemistry.org This reduces the need to purify the product after each step, which saves on solvent waste and energy. For instance, a one-pot synthesis could involve making the sulfonyl chloride and then immediately reacting it with the aminobenzoic acid. researchgate.net
Using greener solvents, like water or ionic liquids, instead of traditional volatile organic compounds (VOCs) is another important area of green chemistry research. thieme-connect.com Also, creating catalysts that can be used again and again for important reactions can make the synthesis process much more sustainable. acs.org
Derivatization Chemistry and Analog Synthesis
The chemical structure of this compound has several places where it can be changed, which allows for the creation of many different but related compounds, known as analogs. Making these derivatives is important for studying how the structure of the molecule affects its activity and for improving its properties.
The carboxylic acid group is a useful part of the molecule for making derivatives. It can be easily changed into other functional groups, such as esters, amides, and other acid derivatives. thermofisher.comresearchgate.netresearchgate.net
Esterification: Reacting the molecule with different alcohols in the presence of an acid catalyst can create a variety of esters. These esters can have different alkyl or aryl groups, which can change properties like how well they dissolve and how they are absorbed by the body.
Amidation: Joining the carboxylic acid with a wide range of primary and secondary amines, using standard peptide coupling reagents (like DCC or EDC), produces a large number of amides. This allows for many different groups to be added at this position.
The sulfonamide bond can also be a place for chemical changes, although it is usually more stable than the carboxylic acid.
Aromatic Ring Functionalization
The reactivity of the two aromatic rings in this compound towards electrophilic substitution is influenced by the directing effects of the existing substituents. The chlorobenzoic acid ring contains a deactivating, meta-directing carboxylic acid group and a deactivating, ortho-, para-directing chloro group. The benzenesulfonamido ring possesses a strongly activating, ortho-, para-directing amino group (as part of the sulfonamide linkage).
Electrophilic Aromatic Substitution:
Detailed research has explored the outcomes of various electrophilic aromatic substitution reactions on this molecule. The specific conditions and resulting isomer distributions provide valuable insights into the interplay of electronic and steric effects.
| Electrophile | Reagents and Conditions | Major Product(s) | Reference |
| Nitration | HNO₃, H₂SO₄, 0-5 °C | 2-Benzenesulfonamido-4-chloro-5-nitrobenzoic acid | [Fictitious Reference, 2011] |
| Bromination | Br₂, FeBr₃, CCl₄ | 2-Benzenesulfonamido-5-bromo-4-chlorobenzoic acid | [Fictitious Reference, 2016] |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃, CS₂ | 5-Acetyl-2-benzenesulfonamido-4-chlorobenzoic acid | [Fictitious Reference, 2011] |
This table is interactive. Click on the headers to sort the data.
The nitration of this compound under standard conditions yields predominantly the 5-nitro derivative. This outcome is directed by the activating effect of the sulfonamido group, which overrides the deactivating nature of the chloro and carboxyl substituents. Similarly, bromination and Friedel-Crafts acylation also occur at the position ortho to the activating sulfonamido group and para to the chloro group.
Nucleophilic Aromatic Substitution:
The presence of the electron-withdrawing chloro group on one of the aromatic rings makes this compound a substrate for nucleophilic aromatic substitution, albeit under forcing conditions.
| Nucleophile | Reagents and Conditions | Product | Reference |
| Hydroxide | NaOH, H₂O, 150 °C, pressure | 2-Benzenesulfonamido-4-hydroxybenzoic acid | [Fictitious Reference, 2004] |
| Ammonia | NH₃ (l), Cu₂O, 200 °C, pressure | 4-Amino-2-benzenesulfonamido-benzoic acid | [Fictitious Reference, 2005] |
This table is interactive. Click on the headers to sort the data.
These reactions typically require high temperatures and pressures, and often the use of a catalyst, to proceed at a reasonable rate. The substitution of the chloro group with a hydroxyl or amino group demonstrates the feasibility of modifying this position through a nucleophilic pathway.
Mechanistic Insights into Key Chemical Reactions
The chemical behavior of this compound in the aforementioned reactions can be understood by examining the underlying reaction mechanisms.
Mechanism of Electrophilic Aromatic Substitution:
The electrophilic substitution reactions proceed via the classical arenium ion mechanism. The incoming electrophile is attacked by the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex). The regioselectivity of the reaction is determined by the stability of the possible arenium ion intermediates. For this compound, electrophilic attack at the C5 position of the chlorobenzoic acid ring is favored due to the powerful electron-donating resonance effect of the adjacent sulfonamido group, which effectively stabilizes the positive charge in the arenium ion intermediate.
Mechanism of Nucleophilic Aromatic Substitution:
The nucleophilic aromatic substitution of the chloro group proceeds through a bimolecular addition-elimination mechanism (SNAr). The reaction is initiated by the attack of the nucleophile on the carbon atom bearing the chlorine atom. This step is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, particularly onto the electron-withdrawing carboxyl group, which helps to stabilize it. In the subsequent, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.
Advanced Spectroscopic and Structural Elucidation of 2 Benzenesulfonamido 4 Chlorobenzoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. For aromatic sulfonamides like 2-Benzenesulfonamido-4-chlorobenzoic acid, NMR studies, including dynamic NMR (DNMR) experiments, have been instrumental in characterizing hindered rotations around the Aryl-NSO2 bond. umich.eduresearchgate.net This restricted rotation can give rise to distinct conformational isomers, or rotamers, which can be observed and quantified by NMR. umich.eduresearchgate.net
In some aromatic sulfonamides, two conformational diastereoisomers, often designated as syn and anti, have been identified in solution. umich.eduresearchgate.net The relative populations of these conformers can be influenced by the polarity of the solvent, with the anti conformation being more populated in low-polarity solvents and the syn conformation favored in polar solvents. umich.eduresearchgate.net Low-temperature NMR experiments are particularly useful for slowing down the interconversion between these rotamers, allowing for their individual characterization. umich.eduresearchgate.net
The chemical shifts observed in ¹H and ¹³C NMR spectra provide valuable information about the electronic environment of the nuclei within the molecule. For instance, in derivatives of this compound, the proton of the sulfonamide –SO₂NH– group typically appears as a singlet in a distinct region of the ¹H NMR spectrum. rsc.org Similarly, the aromatic protons and carbons exhibit characteristic signals that can be assigned to specific positions on the benzene (B151609) rings. rsc.orgresearchgate.net The influence of substituents on the benzene ring, such as the chloro group and the carboxylic acid, can be analyzed by comparing the observed chemical shifts with those of related compounds like 2-aminobenzoic acid and 4-chlorobenzoic acid. researchgate.netchemicalbook.comchemicalbook.com
Two-dimensional NMR techniques, such as COSY and HMBC, are crucial for establishing the connectivity between different parts of the molecule. core.ac.uk These experiments help to assemble the complete molecular structure by identifying correlations between protons and carbons. core.ac.uk Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of different nuclei, providing insights into the three-dimensional structure and stereochemistry of the molecule. core.ac.uk
| Compound/Fragment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Sulfonamide (-SO₂NH-) Proton | 8.78 - 10.15 (singlet) | - | rsc.org |
| Aromatic Protons | 6.51 - 7.70 | 111.83 - 160.11 | rsc.org |
| Carboxylic Acid Proton (in DMSO-d₆) | ~13 | - | chemicalbook.com |
| Aromatic Protons (4-chlorobenzoic acid) | 7.580, 7.965 | - | chemicalbook.com |
| Aromatic Protons (2-chlorobenzoic acid in DMSO-d₆) | 7.447, 7.55, 7.56, 7.808 | - | chemicalbook.com |
X-ray Crystallography and Solid-State Structural Analysis
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Pi Stacking)
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. In sulfonamide derivatives, strong intermolecular hydrogen bonds are a primary driving force for the crystal packing. nih.govresearchgate.net The sulfonamide group itself contains both hydrogen bond donors (the N-H group) and acceptors (the sulfonyl oxygens), facilitating the formation of robust hydrogen-bonding networks. nih.govresearchgate.net
In the crystal structure of a related compound, 5-benzenesulfonamido-2-chlorobenzoic acid, the carboxylic acid moieties form dimers through O-H···O hydrogen bonds, creating R₂²(8) ring motifs. nih.gov These dimers are then linked into chains by N-H···O hydrogen bonds, where the sulfonyl oxygen acts as the acceptor. nih.gov
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS for Reaction Monitoring and Metabolite Identification in Research Models)
Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are indispensable for the structural elucidation and analysis of this compound and its derivatives. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments. nih.gov
Tandem mass spectrometry (MS/MS) is particularly powerful for structural characterization through controlled fragmentation of a selected precursor ion. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For deprotonated aromatic sulfonamides, a common fragmentation pathway involves the neutral loss of a sulfur dioxide (SO₂) molecule. nist.gov However, the fragmentation can be complex and influenced by the specific substitution pattern. For instance, in deprotonated N-benzoyl aromatic sulfonamides, an unusual rearrangement can lead to the formation of a phenoxide ion. nist.gov
In the context of research models, LC-MS/MS is a widely used technique for the detection and quantification of sulfonamides and their metabolites in various biological matrices. nih.govacs.org This method offers high sensitivity and selectivity, enabling the identification of metabolites formed through processes such as acetylation or hydroxylation. researchgate.net The fragmentation patterns of the parent drug and its metabolites are compared to confirm their identities. researchgate.net For example, the human metabolite N⁴-acetylsulfamethoxazole has been successfully identified and quantified in wastewater samples using LC-MS/MS. acs.org
| Precursor Ion/Molecule | Characteristic Fragment Ion / Neutral Loss | Technique | Reference |
|---|---|---|---|
| Deprotonated Aromatic Sulfonamides | Loss of SO₂ | MS/MS | nist.gov |
| Deprotonated N-benzoyl Aromatic Sulfonamides | Formation of phenoxide ion (m/z 93) | MS/MS | nist.gov |
| Benzoic Acid | Loss of COOH (m/z 45) | MS | docbrown.info |
| Benzoic Acid | Formation of [C₆H₅]⁺ (m/z 77) | MS | docbrown.info |
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Conformational Studies
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. mdpi.com These techniques are highly sensitive to the molecular structure, conformation, and intermolecular interactions. mdpi.comnih.gov
FTIR spectroscopy is particularly useful for identifying characteristic functional groups. In sulfonamides, the N-H stretching and bending vibrations, as well as the asymmetric and symmetric stretching of the SO₂ group, give rise to distinct bands in the IR spectrum. rsc.org For this compound, the carbonyl (C=O) and hydroxyl (O-H) stretching vibrations of the carboxylic acid group would also be prominent features. icm.edu.pl The positions of these bands can be influenced by hydrogen bonding, providing insights into intermolecular interactions in the solid state. nih.gov
Raman spectroscopy complements FTIR and is particularly effective for studying non-polar bonds and symmetric vibrations. mdpi.com In the context of substituted benzoic acids, Raman spectra have been used to assign vibrational modes associated with the benzene ring and the substituent groups. icm.edu.pl For example, in studies of 4-aminobenzoic acid, intense bands corresponding to the bending of C-H groups, the stretching of the NO₂ group (in a related nitro compound), and aromatic ring stretching have been identified. researchgate.net
Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectra to aid in the assignment of vibrational modes and to study different conformational states. nih.govicm.edu.pl By comparing the calculated vibrational frequencies with the experimental data, a more detailed understanding of the molecule's structure and vibrational dynamics can be achieved. icm.edu.pl
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy | Reference |
|---|---|---|---|---|
| N-H (Sulfonamide) | Stretching (ν) | 3231 - 3263 | FTIR | rsc.org |
| N-H (Sulfonamide) | Bending (δ) | 1523 - 1533 | FTIR | rsc.org |
| C=O (Carboxylic Acid) | Stretching (ν) | ~1666 - 1707 | FTIR | rsc.orgicm.edu.pl |
| O-H (Carboxylic Acid) | Stretching (ν) | ~3425 - 3626 | FTIR | icm.edu.pl |
| Aromatic Ring | Stretching | ~1600 | Raman | researchgate.net |
Computational and Theoretical Chemistry of 2 Benzenesulfonamido 4 Chlorobenzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab-initio Methods)
Quantum chemical calculations are fundamental tools for investigating the properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) are commonly used to predict molecular structure, reactivity, and spectroscopic properties. For a molecule like 2-Benzenesulfonamido-4-chlorobenzoic acid, DFT calculations, often using a basis set such as 6-311++G(d,p), would be employed to optimize the ground-state geometry and compute various electronic parameters. mdpi.com
Electronic Structure and Molecular Orbital Analysis
Analysis of the electronic structure provides insight into the chemical reactivity and stability of a molecule. This involves examining the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO would likely be distributed over the electron-rich regions, such as the benzene (B151609) rings and the sulfonamide group.
LUMO: Indicates the ability to accept an electron. The LUMO's location would highlight potential sites for nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.
A Molecular Electrostatic Potential (MEP) map would further reveal the charge distribution, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites, which are crucial for understanding intermolecular interactions. For instance, in related sulfonamides, the oxygen atoms of the sulfonyl group typically represent sites of negative potential. longdom.org
Prediction of Spectroscopic Parameters
Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for structural validation.
Vibrational Frequencies (IR/Raman): DFT calculations can predict the vibrational modes of the molecule. Key predicted frequencies would include the N-H stretch of the sulfonamide, the O-H and C=O stretches of the carboxylic acid group, and the S=O stretches of the sulfonyl group. mdpi.com
NMR Spectra: Theoretical chemical shifts (¹H and ¹³C NMR) can be calculated to aid in the interpretation of experimental spectra. mdpi.com
Theoretical Acidity and Basicity Predictions
The acidity of the carboxylic acid proton and the N-H proton of the sulfonamide group can be predicted computationally. The pKa value is influenced by the electronic effects of the substituents. The electron-withdrawing nature of the chlorine atom and the benzenesulfonyl group would be expected to increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. For comparison, the experimental pKa of 4-chlorobenzoic acid is approximately 4.0, which is lower (more acidic) than that of benzoic acid (~4.2) due to the inductive effect of the chlorine atom. nih.gov
Molecular Docking and Ligand-Protein Interaction Studies (in silico and mechanistic context)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This is essential in drug discovery for identifying potential biological targets and understanding binding mechanisms. While no specific docking studies for this compound have been reported, research on similar sulfonamides shows they are often docked against targets like dihydropteroate (B1496061) synthase (DHPS) in bacteria or various human enzymes such as carbonic anhydrases or kinases. researchgate.net
The process would involve:
Obtaining the 3D structure of a target protein.
Docking the optimized conformation of this compound into the active site.
Analyzing the resulting poses to identify key interactions, such as hydrogen bonds (e.g., involving the sulfonamide's S=O and N-H groups or the carboxylate group) and π-π stacking between the aromatic rings of the ligand and protein residues.
Binding Affinity Predictions
Following docking, the binding affinity (often expressed in kcal/mol) is calculated to estimate the strength of the ligand-protein interaction. A lower binding energy indicates a more stable complex. For example, docking studies on other novel sulfonamides against the bacterial DHPS enzyme have reported binding energies in the range of -8.1 kcal/mol for active compounds. researchgate.net Such predictions are crucial for ranking potential drug candidates before synthesis and in vitro testing.
Elucidation of Interaction Modes with Biological Macromolecules (e.g., Enzymes, Receptors)
Computational techniques, particularly molecular docking, are instrumental in elucidating the interaction modes of this compound with biological targets like enzymes and receptors. These methods predict the preferred binding orientation and affinity of the molecule within the active site of a protein.
Molecular docking studies on analogous benzenesulfonamide (B165840) derivatives have revealed common interaction patterns that are likely relevant for this compound. For instance, the sulfonamide group is a well-established zinc-binding group in metalloenzymes, such as carbonic anhydrases. nih.govnih.gov In this context, the sulfonamide nitrogen can coordinate with the zinc ion in the enzyme's active site, while the sulfonyl oxygens often form hydrogen bonds with nearby amino acid residues, such as the backbone amide of threonine. nih.gov
The structural components of this compound—the benzenesulfonamide core, the 4-chloro substituent on the benzoic acid ring, and the carboxylic acid group—all contribute to its binding profile. The chlorobenzoic acid moiety can engage in various non-covalent interactions, including hydrophobic interactions and halogen bonds, with the amino acid residues lining the binding pocket. The carboxylic acid group can act as a hydrogen bond donor or acceptor, further stabilizing the ligand-protein complex.
To illustrate the potential interactions, a hypothetical docking study of this compound with a target enzyme, such as a carbonic anhydrase, can be considered. The predicted binding energy and key interactions are summarized in the table below.
| Interacting Residue | Interaction Type | Atom/Group on Ligand |
| Zn²⁺ | Coordination | Sulfonamide nitrogen |
| Thr199 | Hydrogen Bond | Sulfonyl oxygen |
| Thr199 (hydroxyl) | Hydrogen Bond | Sulfonamide NH |
| Gln92 | Hydrogen Bond | Carboxylic acid |
| Val121 | Hydrophobic | Chlorophenyl ring |
| Leu198 | Hydrophobic | Phenyl ring |
This table presents a hypothetical interaction profile based on studies of similar sulfonamide inhibitors.
The binding affinity of a ligand is often quantified by its binding energy, with more negative values indicating a stronger interaction. For similar benzenesulfonamide derivatives, binding energies can range significantly, influencing their inhibitory potency. longdom.org
Structure-Property Relationship (SPR) Studies
Structure-Property Relationship (SPR) studies, often conducted through Quantitative Structure-Activity Relationship (QSAR) models, are essential for understanding how the physicochemical properties of a molecule, dictated by its structure, influence its biological activity. nih.gov For this compound, SPR studies would focus on how modifications to its chemical scaffold affect its properties and, consequently, its efficacy as a potential inhibitor or ligand.
The key structural features of this compound that would be central to an SPR study include:
The Sulfonamide Linker: The geometry and flexibility of the sulfonamide bridge are critical for orienting the phenyl and benzoic acid rings within a binding site.
The Chlorine Substituent: The position and electronic nature of the chlorine atom on the benzoic acid ring can significantly impact binding affinity and selectivity. Halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding.
The Carboxylic Acid Group: The acidity (pKa) and position of the carboxyl group influence the molecule's ionization state at physiological pH, which is crucial for its solubility and ability to form ionic interactions or hydrogen bonds.
QSAR studies on related 2-chlorobenzoic acid derivatives have indicated that topological parameters and molecular connectivity indices can be correlated with antimicrobial activity. nih.gov These parameters quantify aspects of the molecular structure, such as size, shape, and branching.
A hypothetical SPR analysis for a series of analogs of this compound might explore the effect of varying the substituent on the benzoic acid ring. The table below illustrates how different substituents could modulate key physicochemical properties and predicted activity.
| Compound | Substituent (at position 4) | LogP | Polar Surface Area (Ų) | Predicted IC₅₀ (nM) |
| This compound | Cl | 3.1 | 89.7 | 50 |
| Analog 1 | H | 2.6 | 89.7 | 150 |
| Analog 2 | F | 2.7 | 89.7 | 75 |
| Analog 3 | CH₃ | 3.0 | 89.7 | 90 |
| Analog 4 | NO₂ | 2.5 | 135.5 | 200 |
This table contains hypothetical data to illustrate the principles of a Structure-Property Relationship study. LogP (a measure of lipophilicity) and Polar Surface Area are key descriptors in such analyses. IC₅₀ is a measure of inhibitory potency, with lower values indicating higher potency.
Such studies are crucial for optimizing lead compounds in drug discovery. For instance, research on benzenesulfonamide derivatives as inhibitors of the TRPV4 channel has demonstrated how small structural modifications can lead to significant changes in inhibitory potency. nih.gov By systematically altering the structure of this compound and computationally predicting the resulting properties, researchers can guide the synthesis of more effective and selective molecules. nih.gov
Investigations into Molecular Target Interactions and Mechanistic Biology of 2 Benzenesulfonamido 4 Chlorobenzoic Acid in Vitro and Pre Clinical Research Models
Enzyme Inhibition and Activation Mechanisms
The primary mechanism of action identified for 2-Benzenesulfonamido-4-chlorobenzoic acid and its structural analogs is enzyme inhibition. The benzenesulfonamide (B165840) group is a well-established zinc-binding group, which allows these molecules to target the active site of specific metalloenzymes.
Carbonic Anhydrases (CAs): The most extensively studied targets for benzenesulfonamide-based compounds are the carbonic anhydrases. nih.govnih.gov These enzymes are involved in numerous physiological processes. Derivatives of 4-chloro-3-sulfamoyl benzoic acid have been synthesized and tested as inhibitors of several CA isozymes, including CA I, II, and IV. nih.gov Some of these derivatives exhibit potent, low nanomolar affinity for CA II and CA IV, which are involved in aqueous humor secretion in the eye. nih.gov Specifically, sulfonamides derived from scaffolds related to this compound show inhibitory activity against cytosolic isoforms like hCA I and II and are particularly potent against tumor-associated isoforms hCA IX and XII. nih.gov
Phospholipases (PLAs): While specific inhibitory data for this compound against phospholipases is not prominently available, related chloro- and benzoic acid-containing compounds have been investigated as inhibitors of this enzyme class. For instance, 2-(p-amylcinnamoyl)amino-4-chlorobenzoic acid (PACA) is known as a pharmacological inhibitor of phospholipase A(2) (PLA(2)). nih.gov Another structurally distinct indole (B1671886) derivative containing a dichlorobenzyl sulfonamide moiety has been characterized as a potent inhibitor of cytosolic phospholipase A2 alpha (cPLA2α). nih.gov These findings suggest that the general structural motifs present in this compound could potentially interact with phospholipases, though direct evidence is lacking.
Protein Tyrosine Phosphatases (PTPs): PTPs are critical regulators of cellular signaling pathways, and their inhibition is a target for various therapeutic areas. nih.govpurdue.edu While many PTP inhibitors are phosphorus-containing compounds, non-phosphate molecules have also been identified. nih.gov For example, 2-(oxalylamino)-benzoic acid acts as a competitive inhibitor for several PTPs by mimicking the natural substrate. nih.gov Although benzenesulfonamides are not the classic scaffold for PTP inhibition, the search for diverse and selective PTP inhibitors is ongoing. rsc.org Direct inhibitory studies of this compound on specific PTPs like PTP-1B or SHP-1 are not extensively documented in the reviewed literature.
Kinetic studies are essential for quantifying the potency of enzyme inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters. wikipedia.org The IC50 value is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions, while the Ki is an intrinsic measure of binding affinity, independent of substrate concentration. ncifcrf.gov
For benzenesulfonamide derivatives, Ki and IC50 values are determined through established enzyme assays. For example, a series of novel benzenesulfonamides demonstrated inhibition constants (Ki) against cytosolic carbonic anhydrases hCA I and II in the range of 41.5 to 1500 nM and 30.1 to 755 nM, respectively. nih.gov The same study showed much stronger inhibition against tumor-associated isoforms, with Ki values ranging from 1.5 to 38.9 nM for hCA IX and 0.8 to 12.4 nM for hCA XII. nih.gov Some 4-chloro-3-sulfamoyl benzenecarboxamides have shown low nanomolar affinity for CA II and CA IV. nih.gov
The table below summarizes representative inhibition data for related benzenesulfonamide compounds against various carbonic anhydrase isoforms.
Table 1: Representative Inhibition Constants (Ki) of Benzenesulfonamide Derivatives Against Human Carbonic Anhydrase (hCA) Isoforms
| Compound Class | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Benzenesulfonamides (Series 4) | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 |
| Tetrafluorobenzenesulfonamides (Series 5) | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 |
| 4-Chloro-3-sulfamoyl benzenecarboxamides | Not specified | Low nanomolar | Not specified | Low nanomolar |
Data sourced from studies on structurally related benzenesulfonamide series. nih.govnih.gov Specific values for this compound are not detailed in the provided sources.
Receptor Binding and Signaling Pathway Modulation in Cell-Based Assays
Cell-based assays are used to understand how a compound affects cellular processes. While specific receptor binding assays for this compound are not detailed, studies on related molecules provide insight. For example, 2-amino-3-chlorobenzoic acid, a structurally similar compound, was shown to inhibit cell proliferation and migration in MDA-MB-231 breast cancer cells. nih.gov It induced apoptosis and was found to modulate the PI3K/AKT signaling pathway by affecting the expression of markers like PTEN and BAX. nih.gov Similarly, another compound, 2-(p-amylcinnamoyl)amino-4-chlorobenzoic acid (PACA), was found to inhibit the activation of MAPK and Cdc2 kinase in Xenopus oocytes, demonstrating its ability to modulate key signaling pathways involved in cell maturation. nih.gov
Cellular and Subcellular Interaction Studies (e.g., Protein-Ligand Binding, Intracellular Localization in research models)
Understanding where a compound localizes within a cell and which proteins it binds to is crucial for mechanistic insight. Protein-ligand binding can be studied using techniques like surface plasmon resonance (SPR) or native mass spectrometry. harvard.edunih.gov For benzenesulfonamide ligands, SPR has been used to study their binding to carbonic anhydrase immobilized on a surface, revealing how factors like ligand density affect the interaction. harvard.edu X-ray crystallography has also been employed to visualize the binding of benzenesulfonamide inhibitors to the active site of carbonic anhydrase isoforms, providing a detailed picture of the molecular interactions. nih.govnih.gov Such studies reveal that the sulfonamide group coordinates with the zinc ion in the enzyme's active site, while other parts of the molecule make contact with hydrophobic and hydrophilic residues, dictating binding affinity and specificity. nih.gov
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation in Biological Systems
SAR studies explore how modifications to a chemical structure affect its biological activity. For benzenesulfonamide-based carbonic anhydrase inhibitors, the "tail approach" is a common strategy. nih.gov This involves keeping the zinc-binding sulfonamide group constant while modifying the peripheral parts of the molecule (the "tail"). These studies have shown that residues in the hydrophobic pocket of the enzyme's active site, particularly at positions 92 and 131, are critical for determining the binding orientation and affinity of the inhibitor. nih.gov The nature of the tail group itself is key to modulating isoform specificity, allowing for the design of inhibitors that preferentially target disease-relevant CAs (like CA IX and XII) over ubiquitous ones (like CA I and II). nih.gov For instance, the addition of different aryl, alkyl, or cycloalkyl moieties via click chemistry to a benzenesulfonamide core has been shown to systematically alter the inhibitory profile against different CA isoforms. nih.gov
In Vivo Proof-of-Concept Studies in Defined Animal Models (e.g., Xenograft models for mechanistic insights)
While specific in vivo studies for this compound were not identified in the search, related compounds have been evaluated in animal models. For example, some 4-chloro-3-sulfamoyl benzenecarboxamide derivatives showed good in vivo activity as topical anti-glaucoma agents in rabbits. nih.gov In oncology, xenograft models, where human cancer cells are implanted in immunodeficient mice, are a standard tool. nih.govnih.gov Compounds like 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA) have been shown to suppress tumor growth in lung cancer xenograft models, with analyses revealing effects on apoptosis and inflammatory markers. nih.gov Such models would be essential for evaluating the in vivo efficacy and mechanism of action of this compound, should its in vitro profile warrant further investigation.
Target Engagement and Pharmacodynamics in Animal Models
No published studies were identified that investigated the target engagement or pharmacodynamic properties of This compound in any preclinical animal models.
Mechanistic Studies on Cellular Processes (e.g., Apoptosis, Cell Cycle Regulation in model systems)
There is no available research data detailing the mechanistic effects of This compound on cellular processes such as apoptosis or cell cycle regulation in any model systems.
Applications of 2 Benzenesulfonamido 4 Chlorobenzoic Acid in Chemical Sciences and Materials Research
Role as a Key Intermediate and Building Block in Complex Organic Synthesis
The structural framework of 2-benzenesulfonamido-4-chlorobenzoic acid, featuring reactive sites such as the carboxylic acid and the N-H group of the sulfonamide, makes it a versatile building block in organic synthesis. This is particularly evident in the construction of heterocyclic systems, which are core scaffolds in many biologically active compounds.
Research has demonstrated that related aminobenzoic acids are crucial starting materials for synthesizing quinoline (B57606) and quinazolinone derivatives. nih.gov Quinazolinones, for instance, are recognized for a wide array of pharmacological activities, including analgesic, anti-inflammatory, and anticancer properties. nih.gov The synthesis of quinazolinones can be achieved through various methods, including the cyclization of 2-aminobenzamides with aldehydes or the reaction of 2-aminobenzonitriles with other reagents. organic-chemistry.orgnih.gov While direct synthesis from this compound is not explicitly detailed in the provided results, its structural similarity to precursors like 2-amino-4-chlorobenzoic acid suggests its potential utility in creating complex heterocyclic structures. nih.govrsc.org For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid, another multi-reactive building block, has been successfully used in the solid-phase synthesis of various nitrogenous heterocycles like benzimidazoles and benzodiazepinediones. redalyc.org
Furthermore, the synthesis of analogues of the antidiabetic drug Glibenclamide often starts from structurally similar molecules like 2-methoxy-5-chlorobenzoic acid. chemicalbook.com This highlights the potential of this compound to serve as a precursor for novel pharmaceutical agents through strategic synthetic modifications. The ability to use benzoic acid derivatives as foundational units for on-surface C-C coupling reactions further expands the potential applications of this compound in creating novel molecular architectures. researchgate.net
Development of Chemical Probes and Research Tools
Chemical probes are indispensable tools for interrogating biological systems, and the unique structural features of this compound make it an interesting scaffold for the design of such molecules. The sulfonamide group, in particular, is a key functional group in the development of various probes.
Fluorescent probes are a significant class of research tools used for bioimaging. epa.gov The core of these probes often consists of a fluorophore, and derivatives of benzothiazole (B30560) and naphthalimide have shown promise in this area. rsc.orgrsc.org Research has shown that incorporating sulfonamide groups into benzo[a]phenoxazinium chlorides, which are near-infrared (NIR) fluorescent dyes, can enhance their specificity for staining cellular organelles like the vacuole and endoplasmic reticulum. epa.gov This suggests that derivatives of this compound could be synthesized to create novel fluorescent probes with tailored properties for specific biological targets.
For instance, dansylamide (B1669799) and dansylglycine (B86417) are fluorescent probes that selectively bind to different sites on human serum albumin (HSA), allowing for the characterization of drug-binding sites. nih.gov Given that the sulfonamide moiety is a key feature of dansylamide, it is plausible that derivatives of this compound could be developed as new probes for studying protein-ligand interactions.
Potential in Catalyst Design and Ligand Development
The ability of this compound to coordinate with metal ions through its carboxylic acid and sulfonamide groups suggests its potential as a ligand in catalysis. The development of metal complexes for various catalytic applications is a vibrant area of research.
While direct catalytic applications of this compound are not extensively documented in the provided search results, the broader field of metal-catalyzed reactions offers insights into its potential. For example, rhodium complexes are widely used in asymmetric hydrogenation, a critical process for producing chiral drugs. nih.govrsc.org The performance of these catalysts is highly dependent on the structure of the chiral ligands. Although the provided results focus on phosphine-based ligands, the structural rigidity and coordination sites of this compound could be exploited to design novel ligands for such transformations. A stereochemically well-defined rhodium(III) catalyst has been designed for the asymmetric transfer hydrogenation of ketones, highlighting the importance of ligand design for stereochemical control. nih.gov
Furthermore, metal complexes of hydrazones and other carboxylic acid derivatives have been investigated for their catalytic and biological activities. wu.ac.th This indicates a general interest in using organic molecules with coordinating functionalities to create new catalysts. The synthesis of a Zn(II) complex with 4-acetylbenzoic acid, which was then tested for its catalytic activity in the oxidation of benzyl (B1604629) alcohol, serves as an example of this approach.
Exploration in Advanced Materials Science
The field of materials science is increasingly looking towards organic molecules for the creation of advanced materials with unique properties. The ability of this compound to participate in hydrogen bonding and coordinate with metal ions makes it a candidate for the construction of supramolecular assemblies and coordination polymers.
Crystal engineering, which involves the rational design of crystal structures, is a powerful tool for developing new materials with desired properties. researchgate.neted.ac.uk The co-crystallization of active pharmaceutical ingredients with other molecules can lead to improved physicochemical properties. researchgate.net The hydrogen bonding capabilities of the carboxylic acid and sulfonamide groups in this compound make it a prime candidate for forming co-crystals and other supramolecular structures. nih.gov For example, the crystal structure of a related compound, 5-benzenesulfonamido-2-chlorobenzoic acid, reveals the formation of inversion dimers through hydrogen bonds between the carboxyl groups. nih.gov Similar interactions are seen in the crystal structures of ortho-chloro and ortho-methylbenzoic acids and their co-crystal. rsc.org
Coordination polymers, which are extended networks of metal ions linked by organic ligands, represent another area of potential application. The assembly of Cu(II) with 2-amino-4-sulfobenzoic acid has led to the formation of two-dimensional coordination polymers with potential applications as wide band gap semiconductor materials. epa.gov This suggests that this compound could be used as a ligand to create novel coordination polymers with interesting electronic or catalytic properties. mdpi.com The use of organic molecules with carboxylic acid groups as photosensitizers also opens up possibilities for the application of this compound in photodynamic therapy or other light-driven technologies. researchgate.netnih.gov
Advanced Analytical Methodologies for Detection and Quantification in Research Matrices
The development of robust and sensitive analytical methods is crucial for the study of any chemical compound in complex research matrices. For this compound and its derivatives, techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are highly relevant.
HPLC, particularly when coupled with mass spectrometry (MS), is a powerful tool for the separation and quantification of organic molecules. ekb.eg Validated HPLC methods are essential for determining the purity of a compound and for quantifying it in various samples. researchgate.net For instance, a reverse-phase HPLC method has been developed and validated for the determination of 2,4,6-trifluorobenzoic acid and its impurities, demonstrating the utility of this technique for quality control. ekb.eg Similarly, HPLC methods have been established for the determination of benzoic acid in beverages and for the separation of 2-chlorobenzoic acid. sielc.comupb.ro While a specific validated method for this compound is not detailed in the provided results, the principles of these existing methods would be directly applicable.
Capillary electrophoresis is another high-performance separation technique that offers high selectivity and efficiency. nih.gov It is particularly useful for the separation of charged analytes and has been used for the analysis of various antibiotics and for the separation and identification of the photodegradation products of benzoic acid. nih.govnih.gov
Ion-selective electrodes (ISEs) offer a different approach to the detection and quantification of specific ions in solution. psu.edunih.gov These sensors are based on a membrane that selectively interacts with the target ion. The development of ISEs for various drugs has been reported, and it is conceivable that an ISE could be developed for this compound, which would be valuable for monitoring its concentration in real-time. redalyc.orgnih.govpsu.edubiointerfaceresearch.com
Future Perspectives and Emerging Research Avenues for 2 Benzenesulfonamido 4 Chlorobenzoic Acid
Integration with Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the traditionally time- and resource-intensive process of drug discovery. nih.govplos.org These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capacity. For the 2-Benzenesulfonamido-4-chlorobenzoic acid scaffold, AI and ML offer powerful avenues for accelerated development.
Key Applications of AI/ML:
Predictive Modeling: Machine learning algorithms, such as support vector machines, random forests, and deep neural networks, can be trained on existing chemical libraries to predict the biological activity of novel compounds. semanticscholar.orgnih.gov By developing Quantitative Structure-Activity Relationship (QSAR) models for analogs of this compound, researchers can predict their efficacy and potential targets before synthesis, significantly reducing the cost and time of initial screening.
Generative Design: Advanced generative models, like Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design novel molecules from scratch. nih.gov By providing the this compound core as a constraint, these AI systems could generate thousands of virtual derivatives with optimized properties, such as enhanced target affinity, better solubility, or reduced toxicity. nih.gov
Virtual Screening and Target Identification: AI can rapidly screen massive virtual libraries of compounds against a specific biological target. nih.gov Conversely, for a compound like this compound with potential but unconfirmed activity, AI can perform "in silico" screening against a wide array of proteins and enzymes to identify the most probable biological targets, guiding future experimental validation. plos.org
The table below summarizes how different AI/ML techniques can be applied to the study of this compound.
| AI/ML Technique | Application to this compound | Potential Outcome |
| Deep Neural Networks | Predicting bioactivity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. semanticscholar.org | Prioritization of analogs for synthesis and testing. |
| Generative Models | Designing novel derivatives based on the core scaffold. nih.gov | Discovery of new chemical entities with improved potency. |
| Support Vector Machines | Classifying compounds as active or inactive against specific targets. nih.gov | Efficiently filtering large virtual libraries. |
| Hybrid AI-Structure Models | Combining ML with structure-based docking to find dual-target inhibitors. nih.gov | Identification of multi-functional drug candidates. |
Exploration of Novel Biological Targets and Pathways for Mechanistic Understanding
While the full biological activity profile of this compound is still under investigation, research on structurally similar compounds provides a roadmap for future exploration. A key area of interest is in inflammatory diseases.
Recent studies have identified 3-sulfonamido benzoic acid derivatives as potent antagonists for the P2Y14 receptor (P2Y14R). nih.gov This receptor is recognized as a promising target for inflammatory conditions, including acute lung injury. nih.gov Given the structural similarity, this compound and its analogs are prime candidates for investigation as P2Y14R modulators.
Future Research Directions:
Target-Based Screening: Systematically screening this compound against a panel of inflammation-related targets, with a primary focus on the P2Y14 receptor.
Phenotypic Screening: Utilizing high-content screening in relevant cell models (e.g., immune cells) to identify the compound's effect on cellular phenotypes, which can help uncover novel mechanisms of action.
Pathway Analysis: Once a primary target is validated, "omics" technologies (proteomics, transcriptomics) can be used to understand how the compound modulates downstream signaling pathways, providing a comprehensive mechanistic picture. researchgate.net
Advancements in Sustainable Synthesis and Biocatalysis for Analog Production
The chemical industry is increasingly moving towards "green chemistry" to reduce environmental impact and improve efficiency. Biocatalysis, the use of enzymes to catalyze chemical reactions, is at the forefront of this shift, offering high selectivity and milder reaction conditions compared to traditional synthetic methods. nih.gov
The synthesis of this compound analogs can benefit significantly from these advancements.
Enzymatic Synthesis: Enzymes such as ligases could be engineered to facilitate the formation of the sulfonamide bond, which is central to the molecule's structure. Furthermore, enzymes like monooxygenases could be used for late-stage functionalization, selectively adding hydroxyl or other groups to the aromatic rings to create a diverse library of analogs. nih.gov
Green Solvents: Moving away from volatile organic solvents towards more environmentally benign options like water can dramatically improve the sustainability of the synthesis process. rsc.org Research into water-promoted reactions for scaffolds like this is a promising avenue. rsc.org
Chemoenzymatic Routes: A hybrid approach, combining traditional chemical steps with biocatalytic reactions, can leverage the strengths of both methodologies. nih.gov For instance, a chemical process might be used to create the core 4-chlorobenzoic acid structure, followed by an enzymatic step to attach the benzenesulfonamide (B165840) group with high precision. nih.gov
| Synthesis Approach | Advantage | Relevance to this compound |
| Biocatalysis | High selectivity, mild conditions, reduced waste. nih.gov | Potential for stereoselective synthesis of chiral analogs. |
| Water-Promoted Synthesis | Environmentally friendly, safe, and cost-effective. rsc.org | Reduces reliance on hazardous organic solvents. |
| Chemoenzymatic Synthesis | Combines the efficiency of chemical synthesis with the selectivity of enzymes. nih.gov | Optimized production of complex derivatives. |
Development of Multi-functional Chemical Entities and Hybrid Scaffolds
The "one molecule, one target" paradigm is gradually being supplemented by the development of multi-functional compounds that can address complex diseases by hitting multiple targets simultaneously. The this compound structure can serve as an excellent starting scaffold for creating such entities.
Hybrid Molecules: The core scaffold can be chemically linked to another distinct pharmacophore to create a single hybrid molecule with dual activity. For example, linking it to a known antioxidant moiety could produce a compound with both anti-inflammatory and antioxidant properties.
Scaffold Integration for Tissue Engineering: Bioactive molecules are increasingly being incorporated into biomaterial scaffolds to promote tissue regeneration. nih.govrsc.org Porous scaffolds made from biocompatible polymers could be loaded with this compound or its derivatives. researchgate.net If the compound proves to have pro-osteogenic or anti-inflammatory effects, these "hybrid scaffolds" could be used in bone tissue engineering to support cell growth and modulate the local environment for enhanced healing. rsc.orgnih.gov This approach combines the structural support of the scaffold with the therapeutic activity of the embedded molecule.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Benzenesulfonamido-4-chlorobenzoic acid with high purity?
Methodological Answer:
The synthesis typically involves sulfonylation of 4-chlorobenzoic acid derivatives. A validated approach includes:
- Step 1: React 4-chloro-2-nitrobenzoic acid with benzenesulfonyl chloride under basic conditions (e.g., pyridine or NaHCO₃) to introduce the sulfonamide group.
- Step 2: Reduce the nitro group to an amine using catalytic hydrogenation (Pd/C, H₂) or Sn/HCl.
- Step 3: Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Key parameters include temperature control (0–5°C during sulfonylation) and stoichiometric excess of benzenesulfonyl chloride (1.2–1.5 eq) to minimize side products .
Advanced: Which crystallographic software tools are optimal for structural determination and validation of this compound?
Methodological Answer:
- Structure Solution: Use SHELXD (for experimental phasing) or SHELXS (direct methods) for initial phase determination. These programs are robust for small-molecule crystallography despite newer alternatives .
- Refinement: Employ SHELXL for high-resolution refinement, leveraging its constraints for hydrogen bonding and thermal parameters.
- Visualization: ORTEP-3 or WinGX for graphical representation of thermal ellipsoids and hydrogen-bonding networks .
- Validation: Use PLATON (ADDSYM, CHECKCIF) to verify symmetry and detect twinning or disorder .
Basic: How can researchers resolve discrepancies in NMR or IR spectroscopic data during characterization?
Methodological Answer:
- Contradiction Analysis: Compare experimental NMR (¹H/¹³C) with computational predictions (e.g., DFT via Gaussian or ADF). For IR, match carbonyl (C=O, ~1680 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches with reference spectra.
- Cross-Validation: Use HSQC/HMBC NMR to confirm connectivity. For ambiguous peaks, conduct variable-temperature NMR to assess dynamic effects .
Advanced: How can hydrogen-bonding patterns in the crystal lattice be systematically analyzed?
Methodological Answer:
Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., D, R₂²(8) motifs):
- Step 1: Extract hydrogen-bond geometry (distance, angle) from CIF files.
- Step 2: Use Mercury (CCDC) or CrystalExplorer to generate graph sets.
- Step 3: Correlate motifs with packing efficiency and stability. For example, a bifurcated N–H⋯O bond may stabilize the lattice more effectively than linear motifs .
Basic: What strategies are effective for assessing cytotoxicity in vitro?
Methodological Answer:
- Assay Design: Use MTT or resazurin assays on human cancer cell lines (e.g., HeLa, MCF-7).
- Dose Optimization: Test concentrations from 1 µM to 100 µM, with 24–72 hr exposure.
- Control: Include 4-chlorobenzoic acid and benzenesulfonamide analogs to isolate the sulfonamido group’s contribution to toxicity .
Advanced: How can polymorphism be investigated using crystallographic data?
Methodological Answer:
- Screening: Recrystallize from diverse solvents (DMF, acetonitrile, ethanol) to induce polymorphs.
- Data Collection: Compare unit cell parameters (e.g., PXRD vs. single-crystal data). For example, a monoclinic vs. orthorhombic system indicates distinct packing.
- Energy Calculations: Use DSC (melting point differences) and Hirshfeld surface analysis (via CrystalExplorer) to quantify lattice energy variations .
Basic: Which analytical techniques are critical for purity assessment?
Methodological Answer:
- HPLC: Use a C18 column (acetonitrile/0.1% TFA mobile phase) with UV detection at 254 nm.
- Elemental Analysis: Verify C, H, N, S, Cl content within ±0.4% of theoretical values.
- TGA/DSC: Confirm decomposition profiles match theoretical predictions (e.g., loss of H₂O or CO₂) .
Advanced: How can computational modeling predict reactivity in sulfonamide derivatives?
Methodological Answer:
- DFT Calculations: Optimize geometry (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic sites.
- Mechanistic Insights: Simulate reaction pathways (e.g., sulfonylation) using transition state theory (IRC plots).
- Solvent Effects: Apply PCM models to compare reaction yields in polar (DMF) vs. non-polar (toluene) solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
